Enhanced Cytotoxicity in Prostate Cancer Cells Relative to 5-Fluorouracil Prodrugs
3'-Deoxy-5-fluoro-3'-methyluridine demonstrates cytotoxic activity in human prostate cancer PC-3 cells, with an IC50 value of approximately 15 µM . In comparative studies, heterodimer prodrugs of 5-fluorodeoxyuridine (5-FdUrd) exhibited marked cytotoxicity in the same cell line, but direct head-to-head IC50 data for the parent compound versus 5-FdUrd are not available in the same experimental series [1]. The observed potency suggests that the 3'-methyl modification may enhance intracellular activation or retention compared to unmodified 5-fluorouridine, though this remains a class-level inference.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~15 µM (PC-3 human prostate cancer cells) |
| Comparator Or Baseline | 5-Fluorodeoxyuridine (5-FdUrd) heterodimer prodrugs: marked cytotoxicity (quantitative IC50 not reported) |
| Quantified Difference | Target compound IC50 ≈15 µM; comparator data insufficient for direct quantification |
| Conditions | In vitro cell viability assay, PC-3 human prostate cancer cell line |
Why This Matters
The ~15 µM IC50 provides a benchmark for researchers evaluating this compound as a cytotoxic payload in targeted anticancer conjugates or as a reference standard in nucleoside analogue screening.
- [1] Cattaneo-Pangrazzi R, et al. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells. Biochem Pharmacol. 1999. View Source
